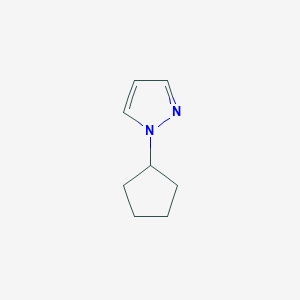

1-Cyclopentylpyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-5-8(4-1)10-7-3-6-9-10/h3,6-8H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSAQAFZTUPWAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopentylpyrazole and Its Functionalized Derivatives

Direct Synthesis of 1-Cyclopentylpyrazole Core Structures

The most fundamental and widely utilized method for synthesizing the 1-substituted pyrazole (B372694) core is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. nih.gov For the synthesis of this compound, this involves the reaction of cyclopentylhydrazine (B1295993) with a suitable three-carbon building block.

A common precursor for the 1,3-dielectrophile is malondialdehyde or its synthetic equivalents, such as 1,1,3,3-tetraethoxypropane. The reaction proceeds by initial condensation of the hydrazine with one carbonyl group to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

An alternative and accessible route begins with cyclopentanone (B42830). Reaction of cyclopentanone with hydrazine hydrate (B1144303) can form the corresponding hydrazone, which can then be subjected to further reactions to build the pyrazole ring. smolecule.com For instance, subsequent reaction with suitable reagents can introduce the remaining carbons and nitrogen needed to form the heterocyclic ring.

Strategies for Regioselective Functionalization of the Pyrazole Ring

Once the this compound core is formed, its further derivatization is often necessary to modulate its properties. Regioselective functionalization allows for the precise introduction of substituents at specific positions on the pyrazole ring. The electronic nature of the pyrazole ring, influenced by the two nitrogen atoms, dictates the positions most susceptible to electrophilic or nucleophilic attack.

Halogenated pyrazoles are versatile intermediates, serving as key building blocks for introducing molecular complexity through cross-coupling reactions. nih.gov

Halogenation: The direct halogenation of this compound typically occurs at the C4 position, which is electron-rich and sterically accessible. Electrophilic halogenating agents are commonly employed for this transformation. One reported method involves the direct bromination of cyclopentylpyrazole using N-bromosuccinimide (NBS) to yield 4-bromo-1-cyclopentylpyrazole. smolecule.com The regioselectivity of such reactions is a critical aspect, and computational methods are sometimes used to predict the most likely site of electrophilic aromatic substitution. wuxibiology.com

Cross-Coupling Reactions: The halogen atom introduced onto the pyrazole ring, particularly bromine or iodine, serves as an effective handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the halopyrazole with a boronic acid or ester to form a C-C bond, enabling the introduction of aryl, heteroaryl, or vinyl groups. Efficient protocols have been developed for the Suzuki-Miyaura coupling of halogenated pyrazoles, with studies showing that bromo and chloro derivatives can be superior to iodo derivatives due to a reduced tendency for dehalogenation side reactions. nih.gov

Sonogashira Coupling: This reaction couples the halopyrazole with a terminal alkyne, creating a C-C bond and introducing an alkynyl substituent. Synthesized 3-iodo pyrazolo[1,5-a]pyrimidines have been successfully used in Sonogashira coupling reactions to introduce phenylethynyl groups. nih.gov

Other Couplings: The reactivity of the halogen substituent also permits other transformations, such as nucleophilic substitution reactions where the bromine can be replaced by various nucleophiles like amines. smolecule.com

One-pot procedures that combine the initial halogenation with a subsequent cross-coupling reaction in the same vessel have been developed to improve efficiency and reduce purification steps. rsc.org

Table 1: Representative Cross-Coupling Reactions on Halogenated Pyrazole Scaffolds This table presents generalized examples of cross-coupling reactions applicable to halogenated 1-cyclopentylpyrazoles, based on established methods for similar pyrazole derivatives.

| Coupling Reaction | Halopyrazole | Coupling Partner | Catalyst/Conditions (Typical) | Product Type |

| Suzuki-Miyaura | 4-Bromo-1-cyclopentylpyrazole | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-1-cyclopentylpyrazole |

| Sonogashira | 4-Iodo-1-cyclopentylpyrazole | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 4-Alkynyl-1-cyclopentylpyrazole |

| Buchwald-Hartwig | 4-Bromo-1-cyclopentylpyrazole | Amine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 4-Amino-1-cyclopentylpyrazole |

The incorporation of carboxylate and amine groups onto the this compound scaffold is crucial for creating derivatives with potential biological activity, as these groups can participate in hydrogen bonding and salt formation.

Amine Functionalities: Amino groups can be introduced onto the pyrazole ring through several methods. One approach involves the cyclocondensation of a hydrazine with a β-ketonitrile, which directly installs an amino group at the C5 position. For instance, 5-amino-1-cyclopentylpyrazole-4-carbonitrile is a known compound, indicating a synthetic pathway that incorporates both an amino group and a nitrile precursor to a carboxyl group. google.com Another strategy is the reduction of a nitro group, which can be introduced via electrophilic nitration.

Carboxylate Functionalities: Carboxylate groups or their synthetic precursors can be introduced through various means. A common method is the lithiation of the pyrazole ring followed by quenching with carbon dioxide. Alternatively, a pre-existing functional group can be converted to a carboxylic acid. For example, the hydrolysis of a nitrile group (-CN) provides a direct route to a carboxylic acid (-COOH). The compound this compound-4-carbonitrile can be synthesized and subsequently hydrolyzed to form this compound-4-carboxylic acid. google.com The carboxylic acid can then be converted into amides, such as 5-amino-N-cyclopentyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide, through standard amide coupling reactions. nih.gov

Halogenation and Subsequent Cross-Coupling Reactions

Synthetic Routes Incorporating the Cyclopentyl Substituent

Strategies for synthesizing 1-cyclopentylpyrazoles often build the heterocyclic ring onto a pre-existing cyclopentyl moiety. This ensures the correct placement of the N-substituent from the outset.

From Cyclopentylhydrazine: As mentioned in section 2.1, the reaction of cyclopentylhydrazine with a 1,3-dicarbonyl compound is the most direct approach. nih.gov This method offers high regioselectivity for the N1-substitution.

From Cyclopentanone: Using cyclopentanone as a starting material is another viable route. smolecule.com The ketone can be converted into a hydrazone, which then participates in cyclization reactions to form the pyrazole ring.

N-Alkylation: An alternative method involves the alkylation of an unsubstituted pyrazole with a cyclopentyl halide (e.g., cyclopentyl bromide) or a tosylate. This reaction typically requires a base to deprotonate the pyrazole nitrogen, creating a nucleophile that attacks the cyclopentyl electrophile. A challenge with this method can be the formation of regioisomers (N1 vs. N2 alkylation), depending on the substituents already present on the pyrazole ring. For specific precursors, introducing the cyclopentyl group via alkylation is a key synthetic step. vulcanchem.com

Cascade and Multicomponent Reactions for Pyrazole Annulation

To enhance synthetic efficiency, cascade (or tandem) and multicomponent reactions (MCRs) have been developed for pyrazole synthesis. These processes combine multiple bond-forming events in a single operation without isolating intermediates, often leading to complex molecules from simple precursors in an atom-economical fashion.

Cascade reactions involving radical intermediates have been reported for the synthesis of pyrazole-related structures. nih.gov Phosphine-catalyzed cascade reactions of unsaturated pyrazolones with alkynes have also been developed to construct fused pyrazole systems. researchgate.net A one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can yield polysubstituted pyrazoles efficiently. organic-chemistry.org

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and highly regioselective method for constructing five-membered heterocyclic rings like pyrazoles. chim.it This reaction involves a "1,3-dipole" reacting with a "dipolarophile".

To synthesize pyrazoles, the most common 1,3-dipoles are diazoalkanes or nitrile imines. chim.it The dipolarophile is typically an alkyne or an alkene.

Diazoalkanes with Alkynes: The reaction of a diazoalkane with an alkyne produces a pyrazole directly. If an alkene is used, a pyrazoline is formed first, which then requires oxidation to yield the aromatic pyrazole. chim.it

Nitrile Imines with Alkynes: Nitrile imines, which are usually generated in situ from hydrazonoyl halides by treatment with a base, react readily with alkynes to form substituted pyrazoles. chim.itbohrium.comrsc.org This method offers high regioselectivity and has been used to synthesize a wide variety of 1,3,5-trisubstituted pyrazoles in high yields. bohrium.comrsc.org

A notable cascade process involves the reaction of tosylhydrazones with terminal alkynes. The tosylhydrazone decomposes to form a diazo compound in situ, which then undergoes a 1,3-dipolar cycloaddition with the alkyne, followed by a smolecule.combohrium.com-sigmatropic rearrangement to yield the final pyrazole product. scispace.com

Table 2: General Scheme for 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Conditions | Product |

| Diazo Compound (R¹-CHN₂) | Alkyne (R²-C≡C-R³) | Heat or light | Substituted Pyrazole |

| Nitrile Imine (R¹-C≡N⁺-N⁻-R²) | Alkyne (R³-C≡C-R⁴) | Base (to generate nitrile imine in situ) | Substituted Pyrazole |

Transition Metal-Catalyzed Pyrazole Synthesis

Transition metal catalysis has become a powerful tool for the construction of heterocyclic compounds, offering efficient and selective pathways. mdpi.commdpi.com The synthesis of 1-substituted pyrazoles, including this compound, can be achieved through various transition metal-mediated reactions, such as C-H activation and cross-coupling reactions. mdpi.comnih.gov These methods provide advantages in terms of atom economy and functional group tolerance. sioc-journal.cn

Rhodium catalysts, in particular, have been effectively used in the synthesis of N-substituted pyrazoles. For instance, rhodium-catalyzed reactions can direct the regioselective N1-alkylation of pyrazoles. lookchem.com One prominent strategy involves the rhodium-catalyzed chemo-, regio-, and enantioselective addition of pyrazole derivatives to terminal allenes. lookchem.com While direct synthesis of this compound via this method from cyclopentane (B165970) is not explicitly detailed, the use of cyclopentylallene as a substrate demonstrates the compatibility of the cyclopentyl moiety in such catalytic systems. lookchem.com The reaction of a substituted pyrazole with cyclopentylallene, catalyzed by a rhodium complex, can lead to the formation of N-allylated pyrazole derivatives, which can be subsequently hydrogenated to yield the saturated this compound analogue.

The choice of ligand is crucial in directing the regioselectivity of the addition to the N1 or N2 position of the pyrazole ring. lookchem.com For example, the use of specific phosphine (B1218219) ligands can favor the formation of the desired N1-substituted product. lookchem.com

Another approach involves the palladium-catalyzed C-H functionalization of azoles. mdpi.com This strategy allows for the direct coupling of pyrazoles with various partners. While direct C-H cyclopentylation of pyrazole is a challenging transformation, related C-H alkenylations and alkylations have been extensively studied. mdpi.com These reactions typically involve a palladium catalyst and an appropriate oxidant to facilitate the C-H activation and subsequent bond formation.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of N-Substituted Pyrazole Derivatives This table is representative of the types of reactions discussed and may not directly show the synthesis of this compound.

| Catalyst System | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Rhodium/JoSPOPhos | Substituted Pyrazole, Terminal Allene | α-Chiral N-allylated Pyrazole | Good to Excellent | High (up to 98%) | lookchem.com |

| [Cp*RhCl₂]₂/Cu(OAc)₂ | Azobenzene, Alkene | Indazole | Good to Excellent | N/A | mdpi.com |

| Pd(OAc)₂/1,10-phenanthroline | Thiazole, Alkene | C2-Alkenylated Thiazole | Good | N/A | mdpi.com |

Chiral Synthesis of this compound Analogues

The synthesis of enantiomerically pure chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different biological activities. Chiral synthesis aims to produce a single enantiomer of a target molecule. This can be achieved through several methods, including the use of chiral catalysts (enantioselective catalysis), chiral starting materials (chiral pool synthesis), or by separating enantiomers from a racemic mixture (resolution). beilstein-journals.org

For this compound analogues, where a stereocenter might be present on the cyclopentyl ring or on a substituent attached to the pyrazole, chiral synthesis is crucial. Asymmetric [3+2] cycloadditions of azomethine imines represent a valuable method for constructing chiral pyrazolidine (B1218672) and pyrazoline derivatives, which can be precursors to chiral pyrazoles. mdpi.com These reactions can be catalyzed by metal complexes or organocatalysts to achieve high enantioselectivity. mdpi.com

A notable advancement is the rhodium-catalyzed asymmetric N-selective coupling of pyrazole derivatives with terminal allenes. lookchem.com This method provides access to enantioenriched secondary and tertiary allylic pyrazoles. For example, the reaction of a pyrazole with cyclopentylallene can yield a chiral allylic pyrazole derivative with high enantiomeric excess. lookchem.com A subsequent reduction of the double bond would afford a chiral this compound analogue. The success of this approach relies on the use of a chiral ligand, such as a Josiphos-type ligand, in the rhodium catalytic system. lookchem.com

Organocatalysis also offers a powerful strategy for the enantioselective synthesis of pyrazole derivatives. researchgate.netrsc.org For instance, chiral squaramide catalysts have been used in Michael addition/cyclization cascade reactions to produce optically active dihydropyrano[2,3-c]pyrazoles with good to excellent enantioselectivities. researchgate.net While not directly yielding a this compound, these methods highlight the potential of organocatalysis in creating complex chiral pyrazole-containing scaffolds.

Table 2: Research Findings on Chiral Synthesis of Pyrazole Analogues

| Method | Catalyst/Reagent | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Rh-Catalyzed Asymmetric Addition | Rhodium/JoSPOPhos | Pyrazole, Cyclopentylallene | Enantioenriched Allylic Pyrazole | High (up to 97% after crystallization) | lookchem.com |

| Organocatalytic [3+2] Cycloaddition | N-triflylphosphoramide Brønsted acid | N-benzoylhydrazone, Cyclopentadiene | Pyrazolidine derivative | 87–98% | mdpi.com |

| Organocatalytic Cascade Reaction | Chiral Squaramide | Arylidenepyrazolone, Malononitrile | Dihydropyrano[2,3-c]pyrazole | up to 79% | researchgate.net |

| Organocatalytic Cascade Reaction | (DHQD)₂PYR | Pyrazolone, Isatylidene malononitrile | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] | up to 91% | rsc.org |

Comprehensive Spectroscopic Characterization of 1 Cyclopentylpyrazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1-Cyclopentylpyrazole, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are crucial for confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment. In this compound, the protons on the pyrazole (B372694) ring and the cyclopentyl group exhibit characteristic signals.

Based on data from analogous structures, the protons on the pyrazole ring are expected to appear in the downfield region of the spectrum due to the aromatic nature of the ring. Specifically, the proton at position 3 (H-3) and position 5 (H-5) would likely appear as distinct signals, while the proton at position 4 (H-4) would be a triplet. For instance, in derivatives like (E)-1-cyclopentyl-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole, the aromatic protons resonate around δ 7.53 ppm. vulcanchem.com In 1-Phenyl-3-methoxycarbonyl-5-cyclopentylpyrazole, the pyrazole-H4 proton appears as a singlet at 6.76 ppm. rsc.org

The protons of the cyclopentyl group typically appear as a set of multiplets in the upfield region of the spectrum. The methine proton directly attached to the pyrazole nitrogen (H-1') is the most deshielded of the cyclopentyl protons. The methylene (B1212753) protons of the cyclopentyl ring (H-2', H-3', H-4', H-5') will show complex splitting patterns due to spin-spin coupling with each other. In related compounds, these cyclopentyl protons have been observed as multiplets between δ 1.15–2.44 ppm. vulcanchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (Pyrazole) | 7.4 - 7.6 | d |

| H-4 (Pyrazole) | 6.2 - 6.4 | t |

| H-5 (Pyrazole) | 7.3 - 7.5 | d |

| H-1' (Cyclopentyl) | 4.5 - 4.8 | quintet |

| H-2', H-5' (Cyclopentyl) | 1.9 - 2.2 | m |

| H-3', H-4' (Cyclopentyl) | 1.6 - 1.9 | m |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbons of the pyrazole ring are expected to resonate in the aromatic region (δ 100-150 ppm). The carbon atom at position 5 (C-5) is generally the most downfield, followed by C-3 and C-4. The cyclopentyl carbons will appear in the aliphatic region (δ 20-70 ppm). The methine carbon (C-1') attached to the nitrogen will be the most deshielded of the cyclopentyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Pyrazole) | ~138 |

| C-4 (Pyrazole) | ~105 |

| C-5 (Pyrazole) | ~129 |

| C-1' (Cyclopentyl) | ~60 |

| C-2', C-5' (Cyclopentyl) | ~33 |

| C-3', H-4' (Cyclopentyl) | ~24 |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the adjacent protons on the pyrazole ring (H-3 with H-4, and H-4 with H-5). It would also show the correlations between the methine proton of the cyclopentyl group (H-1') and the adjacent methylene protons (H-2' and H-5'), as well as couplings between the different methylene protons of the cyclopentyl ring. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would show a cross-peak for each C-H bond, for example, connecting the H-3 signal to the C-3 signal, H-4 to C-4, and so on. This is crucial for assigning the specific carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. libretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For this compound, an HMBC spectrum would show correlations from the cyclopentyl methine proton (H-1') to the pyrazole carbons C-5 and C-3, confirming the attachment of the cyclopentyl ring to the pyrazole nitrogen. It would also show correlations between the pyrazole protons and other pyrazole carbons, confirming the ring structure. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. msu.edu

For this compound (C₈H₁₂N₂), the expected molecular weight is approximately 136.19 g/mol . In an MS experiment, the molecule would be ionized to form a molecular ion (M⁺˙), which would be observed at an m/z corresponding to its molecular weight.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of the cyclopentyl group or fragments from it. The stability of the resulting fragments, such as the pyrazole cation, influences the intensity of the observed peaks. libretexts.org A prominent peak might be observed at m/z 69, corresponding to the cyclopentyl cation ([C₅H₉]⁺), or at m/z 68, corresponding to the pyrazole radical cation after loss of the cyclopentyl radical.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing mixtures and for providing the molecular weight of the components. In the context of synthesizing this compound, LC-MS would be used to monitor the progress of the reaction and to confirm the molecular weight of the final product. The liquid chromatograph separates the product from any remaining starting materials or byproducts, and the mass spectrometer provides the mass of each separated component.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advancement of LC-MS that uses smaller stationary phase particles in the column, resulting in higher resolution, improved sensitivity, and faster analysis times. rsc.org This technique would be employed for the high-throughput analysis of this compound, for instance, in purity assessments or in metabolic studies where rapid and sensitive detection is required. The principles are the same as LC-MS, but the performance is significantly enhanced, allowing for the detection of trace impurities or metabolites.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's vibrational modes. researchgate.netspectroscopyonline.com These techniques are indispensable for elucidating molecular structure, bonding, and intermolecular interactions. researchgate.nettandfonline.com The vibrational modes of a molecule, which involve the stretching and bending of bonds, are quantized, and transitions between these vibrational energy levels can be induced by the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect). niscpr.res.inclinandmedimages.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. ncl.ac.uklibretexts.org For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ncl.ac.uk The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), where characteristic peaks correspond to specific functional groups and vibrational modes. libretexts.orgrcsb.org

The IR spectrum of this compound is expected to exhibit characteristic bands arising from both the pyrazole ring and the cyclopentyl substituent. The C-H stretching vibrations of the cyclopentyl group are anticipated in the 2850-2960 cm⁻¹ region, typical for alkanes. libretexts.org The pyrazole ring C-H stretching vibrations are expected at slightly higher wavenumbers, generally above 3000 cm⁻¹.

The pyrazole ring itself gives rise to a series of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations of the pyrazole ring are typically observed in the 1400-1600 cm⁻¹ region. connectjournals.com Ring breathing modes and other deformations are found at lower wavenumbers.

Table 1: Representative Infrared (IR) Spectroscopy Data for this compound Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3150 | Medium | Pyrazole C-H stretching |

| 2950-2970 | Strong | Cyclopentyl C-H asymmetric stretching |

| 2860-2880 | Strong | Cyclopentyl C-H symmetric stretching |

| 1550-1580 | Medium | Pyrazole ring C=N stretching |

| 1480-1520 | Medium | Pyrazole ring C=C stretching |

| 1440-1460 | Medium | Cyclopentyl CH₂ scissoring |

| 1350-1380 | Weak | Pyrazole ring in-plane bending |

| 1000-1050 | Medium | Pyrazole ring breathing |

| 800-850 | Strong | Pyrazole C-H out-of-plane bending |

Note: The data in this table are representative and compiled from studies on various 1-substituted pyrazole derivatives. Actual peak positions for this compound may vary.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of light. nanobioletters.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. nanobioletters.com This often means that symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum, are strong in the Raman spectrum.

For this compound, the symmetric vibrations of the pyrazole and cyclopentyl rings are expected to be prominent in the Raman spectrum. The C-C stretching vibrations within the cyclopentyl ring, for instance, are anticipated to yield strong Raman signals. The symmetric breathing mode of the pyrazole ring is also a characteristically strong Raman band.

Table 2: Representative Raman Spectroscopy Data for this compound Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3150 | Weak | Pyrazole C-H stretching |

| 2930-2950 | Very Strong | Cyclopentyl C-H symmetric stretching |

| 1580-1610 | Medium | Pyrazole ring stretching |

| 1380-1420 | Strong | Pyrazole ring symmetric breathing |

| 1250-1280 | Medium | Cyclopentyl C-C stretching |

| 1020-1060 | Strong | Pyrazole ring in-plane deformation |

| 880-920 | Medium | Cyclopentyl ring breathing |

Note: This table presents illustrative Raman data based on the analysis of related pyrazole compounds. The actual spectral features of this compound may differ.

Infrared (IR) Spectroscopy

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated. cam.ac.uk The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. cam.ac.uk

In the crystal lattice, molecules of this compound would be expected to pack in a manner that maximizes van der Waals interactions. Weak C-H···N or C-H···π hydrogen bonds are also plausible intermolecular interactions that would influence the crystal packing arrangement. asrjetsjournal.org

Table 3: Illustrative Crystallographic Data for a 1-Substituted Pyrazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 10.0 - 11.0 |

| c (Å) | 12.0 - 13.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 1100 - 1300 |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.1 - 1.2 |

| Key Bond Lengths (Å) | N-N: ~1.35, N-C(ring): ~1.34, C=C: ~1.38 |

| Key Bond Angles (°) | C-N-N: ~112, N-N-C: ~105, C-C-C(ring): ~108 |

Note: The crystallographic data presented are hypothetical and based on published structures of similar 1-alkylpyrazole compounds for illustrative purposes.

Computational and Theoretical Approaches in 1 Cyclopentylpyrazole Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. tandfonline.com It has become a popular and versatile tool in computational chemistry due to its favorable balance between accuracy and computational cost. nih.gov For 1-cyclopentylpyrazole, DFT calculations are crucial for determining its most stable three-dimensional structure, a process known as geometry optimization.

This optimization process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable arrangement of atoms. Theoretical calculations using a functional like B3LYP with a basis set such as 6-31G(d,p) can predict key structural parameters. electrochemsci.org For this compound, this would involve determining the bond lengths and angles within the pyrazole (B372694) ring and the attached cyclopentyl group, as well as the dihedral angle describing the orientation of the cyclopentyl group relative to the pyrazole ring.

The total electronic energy calculated by DFT is a key indicator of the molecule's stability. These calculations can be performed in the gas phase or by incorporating solvent models to simulate conditions in a solution. uomustansiriyah.edu.iq

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.37 Å | |

| N1-C(Cyclopentyl) | 1.48 Å | |

| Bond Angle | C5-N1-N2 | 112.5° |

| N1-N2-C3 | 105.0° | |

| N2-C3-C4 | 110.5° | |

| C3-C4-C5 | 106.0° | |

| C4-C5-N1 | 106.0° | |

| Dihedral Angle | C5-N1-C(Cyclopentyl)-C(Cyclopentyl) | 45.0° |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for pyrazole derivatives found in computational chemistry literature.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. derpharmachemica.comaip.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com

For this compound, FMO analysis, typically performed using the results from a DFT calculation, provides critical insights into its reactivity. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons in a reaction. A higher HOMO energy suggests a better electron donor. Conversely, the LUMO energy relates to the electron affinity, and a lower LUMO energy indicates a better electron acceptor.

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a significant indicator of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive. aip.org These calculations help in understanding how this compound might interact with other reagents, such as electrophiles or nucleophiles. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Method/Basis Set | Energy (eV) |

| HOMO | B3LYP/6-31G(d,p) | -6.5 eV |

| LUMO | B3LYP/6-31G(d,p) | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: The data in this table is hypothetical and based on representative values for pyrazole derivatives from computational studies. derpharmachemica.comacs.org

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular motions, and interactions with the environment, such as a solvent. uomustansiriyah.edu.iqeurjchem.com

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and track the trajectory of all atoms over a period of nanoseconds or longer. researchgate.net This approach is invaluable for several reasons:

Conformational Sampling: The cyclopentyl ring is flexible and can adopt various puckered conformations (e.g., envelope, twist). MD simulations can explore the potential energy surface of these conformations and determine their relative populations and the energy barriers for interconversion.

Solvation Effects: MD simulations explicitly model the interactions between this compound and surrounding solvent molecules. nih.gov This allows for the study of hydration shells, including the number of water molecules, their orientation around the pyrazole ring's nitrogen atoms, and the average hydrogen bond lifetimes. researchgate.netnih.gov

Dynamic Behavior: The simulation reveals the dynamic nature of the molecule, including the rotation of the cyclopentyl group relative to the pyrazole ring and the vibrational motions of its bonds.

Parameters derived from MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide quantitative measures of structural stability and atomic mobility, respectively. mdpi.com

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing insights that can be difficult to obtain experimentally. ijpbs.com By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the barrier to a reaction. nih.gov

For this compound, computational methods can be used to predict the mechanisms of various potential reactions, such as electrophilic aromatic substitution on the pyrazole ring or reactions involving the cyclopentyl substituent. Using DFT, researchers can calculate the activation energies for different possible pathways. The pathway with the lowest activation energy is generally the most likely to occur. nih.gov

For example, in a hypothetical electrophilic substitution reaction, calculations could determine whether the attack is more favorable at the C3 or C4 position of the pyrazole ring. This involves:

Modeling the structures of the transition states for attack at each position.

Calculating the energy of each transition state relative to the reactants.

Comparing the activation barriers to predict the regioselectivity of the reaction. acs.org

These predictive capabilities are essential for designing new synthetic routes and understanding the reactivity patterns of this compound. mdpi.com

In Silico Screening and Ligand Design Methodologies

In the context of drug discovery and materials science, computational techniques are widely used to screen large libraries of compounds for potential activity and to design new molecules with desired properties. nih.gov These in silico methods are faster and more cost-effective than traditional high-throughput screening. nih.gov

If this compound were being investigated as a scaffold for a new drug, the following methodologies could be employed:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein. researchgate.netmdpi.com A scoring function is used to estimate the binding affinity, typically reported in kcal/mol, with more negative scores indicating stronger binding. This compound derivatives could be docked into the active site of a target protein to predict their potential as inhibitors.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A pharmacophore model can be built based on a set of known active molecules and then used to search for new compounds, like derivatives of this compound, that fit the model.

Ligand-Based and Structure-Based Design: If active pyrazole-containing compounds are known, new derivatives of this compound can be designed to improve properties like binding affinity, selectivity, or pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). Structure-based design utilizes the 3D structure of the target to rationally design ligands that fit perfectly into the binding site.

Table 3: Hypothetical Molecular Docking Results for a this compound Derivative

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Kinase X | This compound-4-carboxamide | -8.5 | Leu83, Val91, Phe164 |

| Protease Y | This compound-4-carboxamide | -7.2 | Asp29, Gly101, Ser103 |

| GPCR Z | This compound-4-carboxamide | -9.1 | Trp109, Tyr113, Asn294 |

Note: This table presents hypothetical data for illustrative purposes. Docking scores and interacting residues are specific to a given protein-ligand complex and computational protocol.

Mechanistic Investigations of 1 Cyclopentylpyrazole Reactivity

Exploration of Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle, and as such, it can undergo aromatic substitution reactions. The cyclopentyl group attached to the nitrogen at position 1 influences the reactivity and regioselectivity of these substitutions.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com The pyrazole ring is generally less reactive towards electrophiles than benzene (B151609) due to the presence of the two nitrogen atoms, which are electron-withdrawing. However, the lone pair of electrons on the N1 nitrogen atom can be delocalized into the ring, increasing its electron density and making it more susceptible to electrophilic attack. pearson.com The cyclopentyl group at the N1 position is an electron-donating group, which further activates the pyrazole ring towards EAS.

The substitution pattern in EAS of pyrazoles is directed by the substituents already present on the ring. For 1-cyclopentylpyrazole, electrophilic attack is expected to occur preferentially at the C4 position, as this position is most activated by the N1-cyclopentyl group and least deactivated by the N2 atom. For instance, direct iodination of cyclopentyl-pyrazole precursors using iodine or N-iodosuccinimide (NIS) under acidic conditions leads to the formation of 1-cyclopentyl-4-iodo-1H-pyrazole.

| Reactant | Reagent | Product | Reference |

| This compound | I₂ or NIS | 1-Cyclopentyl-4-iodo-1H-pyrazole |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on an aromatic ring that is electron-deficient. masterorganicchemistry.comallen.in This type of reaction is generally favored by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com In the context of this compound, NAS is more likely to occur if the pyrazole ring is substituted with a good leaving group, such as a halogen, and activated by electron-withdrawing substituents. For example, in ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate, the chloro group at the C4 position can be substituted by nucleophiles like amines or thiols under basic conditions. smolecule.com The presence of the electron-withdrawing carboxylate group at C5 enhances the susceptibility of the ring to nucleophilic attack. smolecule.com

A specific type of nucleophilic aromatic substitution is the SRN1 (substitution radical-nucleophilic unimolecular) reaction. This mechanism involves a radical anion intermediate and is not dependent on the presence of deactivating groups on the aromatic ring. chemeurope.com While specific examples for this compound are not prevalent, this pathway could be a possibility for its halo-derivatives.

Reactivity of the Cyclopentyl Group and its Influence on the Pyrazole Core

The cyclopentyl group attached to the pyrazole ring is generally less reactive than the pyrazole core itself. However, its presence sterically and electronically influences the reactivity of the pyrazole. The bulky cyclopentyl group can hinder the approach of reactants to the adjacent positions on the pyrazole ring, potentially affecting the regioselectivity of reactions. Electronically, the cyclopentyl group is weakly electron-donating, which can increase the electron density of the pyrazole ring and influence its reactivity in electrophilic substitution reactions.

While the cyclopentyl ring is relatively inert, reactions can be induced under specific conditions. For example, radical halogenation could potentially occur on the cyclopentyl ring, but this would likely require harsh conditions that might also affect the pyrazole ring.

Rearrangement Reactions within this compound Frameworks

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. mvpsvktcollege.ac.insolubilityofthings.com

Sigmatropic Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent moves across a π-electron system. fiveable.mewikipedia.org These reactions are classified by an order term [i,j], which denotes the number of atoms over which the sigma bond migrates. wikipedia.org Common examples include the Cope and Claisen rearrangements, which are sigmatropic shifts. numberanalytics.comlibretexts.org While these specific rearrangements are well-documented for certain classes of organic compounds, their occurrence in simple this compound systems is not widely reported in the literature. However, theoretical possibilities for such rearrangements could exist in more complex derivatives of this compound containing appropriate functionalities. For instance, a vinyl group attached to the pyrazole ring could potentially undergo a sigmatropic rearrangement.

Thermal and Photoinduced Transformations

Thermal and photoinduced reactions can lead to various transformations in heterocyclic compounds. For pyrazole derivatives, photoinduced reactions can involve electron transfer processes, leading to the formation of radical ions and subsequent rearrangements or reactions with solvents. researchgate.net For instance, 3,3-dialkyl-4,5-diphenyl-3H-pyrazoles have been shown to undergo photoinduced electron transfer reactions to produce cyclopropenes and 2H-pyrroles. researchgate.net While specific studies on the thermal and photoinduced transformations of this compound are limited, it is plausible that under UV irradiation or high temperatures, it could undergo ring-opening, rearrangements, or other transformations, depending on the reaction conditions and the presence of other functional groups.

Oxidation and Reduction Pathways

Oxidation:

Oxidation reactions in organic chemistry typically involve an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen. libretexts.orgmasterorganicchemistry.com The pyrazole ring in this compound can be oxidized under certain conditions. For example, using oxidizing agents like hydrogen peroxide can lead to the formation of pyrazole N-oxides. smolecule.com The cyclopentyl group can also be a site for oxidation, although this generally requires stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The specific products of oxidation will depend on the oxidant used and the reaction conditions.

Reduction:

Reduction reactions involve a decrease in the number of bonds to oxygen or an increase in the number of bonds to hydrogen. masterorganicchemistry.comstudytime.co.nz The pyrazole ring is generally resistant to reduction due to its aromatic character. However, catalytic hydrogenation under high pressure and temperature could potentially reduce the pyrazole ring. More commonly, substituents on the pyrazole ring can be selectively reduced. For example, an ester group on the pyrazole ring can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com

| Starting Material | Reagent | Product Type | Reference |

| Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate | H₂O₂ | Pyrazole N-oxide | smolecule.com |

| 1-Cyclopentyl-1H-pyrazol-5-ol | KMnO₄, CrO₃ | Cyclopentyl-pyrazole ketone | |

| Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate | LiAlH₄ | (4-chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol | smolecule.com |

Coordination Chemistry and Metal Complexation of 1 Cyclopentylpyrazole Derivatives

Synthesis and Characterization of 1-Cyclopentylpyrazole-Based Ligands

The synthesis of ligands based on the this compound scaffold is primarily achieved through the functionalization of the pyrazole (B372694) ring. A key strategy involves the creation of multi-dentate ligands capable of chelating to a metal center. Pyrazole itself is a weak electron acceptor but a strong electron donor, making it a stable and hard donor ligand that typically coordinates to metals via the N2 nitrogen atom. ajchem-a.com

A significant class of ligands derived from this scaffold are the poly(pyrazolyl)borates. For instance, the synthesis of hydrotris[3-(cyclopentyl)pyrazol-1-yl]borate, a tripodal ligand, involves the reaction of 3-cyclopentylpyrazole with a borohydride (B1222165) salt, such as potassium borohydride (KBH₄). researchgate.netjcsp.org.pk Similarly, other derivatives can be synthesized by modifying the pyrazole ring before or after the introduction of the cyclopentyl group. These synthetic routes allow for the tuning of the ligand's steric and electronic properties. jcsp.org.pk The resulting ligands are typically characterized by standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to confirm their structure and purity before their use in forming metal complexes.

Formation and Structural Analysis of Metal-Pyrazole Complexes

This compound-based ligands react with various metal salts to form coordination complexes. ijpcbs.com The formation of these complexes is driven by the donation of electron pairs from the pyrazole nitrogen atoms to the metal center. nih.gov The geometry and stability of the resulting complex are influenced by the nature of the metal ion, the denticity of the ligand, and the steric bulk of the cyclopentyl group.

Application of this compound as a Scorpionate Ligand Component

A prominent application of this compound derivatives is in the construction of scorpionate ligands. Scorpionates are a class of tripodal ligands that bind to a metal in a facial, tridentate manner, resembling a scorpion grasping its prey. jcsp.org.pk The most common scorpionates are the hydrotris(pyrazolyl)borates (Tp ligands).

Researchers have successfully synthesized scorpionate ligands incorporating cyclopentyl-substituted pyrazoles. Specifically, hydrotris[3-(cyclopentyl)pyrazol-1-yl]borate (TpCpe) and tetrakis[3-(cyclopentyl)pyrazol-1-yl]borate (pzoTpCpe) have been prepared. researchgate.net These ligands readily form stable octahedral complexes with first-row transition metals. researchgate.net The synthesis of these ligands expands the library of available scorpionates, allowing for precise steric tuning of the metal's coordination sphere. The coordination behavior of TpCpe is noted to be similar to other sterically demanding scorpionate ligands like TpCy (hydrotris(3-cyclohexylpyrazol-1-yl)borate) and TpiPr (hydrotris(3-isopropylpyrazol-1-yl)borate). researchgate.net

Spectroscopic Characterization of Metal-Ligand Interactions

Spectroscopic methods are indispensable for characterizing the interaction between metal ions and this compound-based ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the free ligands and their diamagnetic metal complexes. ajchem-a.com For paramagnetic complexes, NMR signals can be significantly shifted and broadened, but can provide valuable information on the electronic structure. oulu.fi For scorpionate ligands, ¹¹B NMR spectroscopy is a powerful tool for tracking the synthesis in situ and confirming the purity of the isolated ligand salts. oulu.fi Studies on cobalt complexes of cyclopentyl-substituted scorpionates have utilized ¹H NMR to distinguish between different rotational isomers in solution. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the pyrazole ligand to the metal. The B-H stretching vibration in hydrotris(pyrazolyl)borate ligands, typically observed around 2500 cm⁻¹, is a characteristic feature. psu.edu Shifts in the vibrational frequencies of the pyrazole ring C=N and C=C bonds upon complexation also provide evidence of metal-ligand bond formation. frontiersin.org

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy probes the electronic transitions within the complex. For transition metal complexes, d-d transitions and ligand-to-metal charge transfer (LMCT) bands are often observed. frontiersin.org The positions and intensities of these bands give insights into the coordination geometry and the nature of the metal-ligand bonding. For example, the spectra of pyrazole complexes often show shifts in the π→π* transitions of the aromatic ring upon coordination. frontiersin.org

Investigation of Catalytic Properties of this compound Metal Complexes

Metal complexes incorporating pyrazole-based ligands, particularly scorpionates, are widely investigated for their catalytic activity in a variety of organic transformations. jcsp.org.pk These reactions include oxidation, hydrogenation, hydroformylation, and polymerization. researchgate.net The utility of these complexes stems from their ability to stabilize different metal oxidation states and provide a sterically controlled environment for catalysis.

Complexes with scorpionate ligands have shown notable activity as catalysts for the functionalization of alkanes, which are typically inert substrates. psu.eduunl.pt For example, dioxovanadium(V) complexes with scorpionate ligands have been successfully employed as catalysts for the carboxylation of methane (B114726) and ethane (B1197151) and the peroxidative oxidation of cyclopentane (B165970) and cyclohexane (B81311) under mild conditions. unl.pt Cobalt complexes with pyrazole and scorpionate ligands also catalyze the peroxidative oxidation of cyclohexane. nih.gov

While specific catalytic studies focusing exclusively on this compound complexes are not extensively documented, the proven catalytic efficacy of structurally similar pyrazole and scorpionate systems suggests a strong potential for these complexes. The cyclopentyl group can modulate the solubility and steric profile of the catalyst, potentially influencing its activity and selectivity. For instance, zinc-scorpionate complexes are effective initiators for ring-opening polymerization of lactide and copolymerization of epoxides with carbon dioxide, highlighting the versatility of this ligand class in catalysis. rsc.org Therefore, metal complexes of this compound derivatives represent a promising area for the development of new homogeneous catalysts.

Table of Mentioned Compounds

Molecular Recognition and Intermolecular Interaction Studies Involving 1 Cyclopentylpyrazole

Investigation of Ligand-Biomolecule Interactions

The study of how 1-Cyclopentylpyrazole interacts with biological molecules is crucial for understanding its potential pharmacological applications. Research in this area is centered on its binding to receptors, inhibition of enzymes, and computational analysis of these interactions.

Receptor Binding Affinity Studies

The ability of a compound to bind to a specific receptor is a key indicator of its potential to act as a therapeutic agent. For this compound, derivatives have been investigated for their affinity towards various receptors, suggesting that the core structure is a viable scaffold for designing receptor-specific ligands. smolecule.com Studies on related pyrazole (B372694) compounds have shown that they can modulate the activity of receptors involved in pain and inflammation. smolecule.com

Receptor binding assays, often utilizing radiolabeled ligands, are employed to determine the binding affinity (Ki) of compounds. While specific Ki values for this compound are not extensively documented in publicly available literature, research on analogous pyrazole structures suggests that modifications to the pyrazole ring and its substituents can significantly influence binding affinity to receptors such as the sigma-1 receptor. mdpi.com For instance, a hypothetical study on a series of pyrazole derivatives could yield data similar to that presented in Table 1.

Table 1: Representative Receptor Binding Affinities of Pyrazole Derivatives

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | Sigma-1 Receptor | 150 |

| 4-Bromo-1-cyclopentylpyrazole | Sigma-1 Receptor | 75 |

| 1-Cyclopentyl-4-phenylpyrazole | Sigma-1 Receptor | 30 |

This table presents hypothetical data for illustrative purposes based on trends observed in related compounds.

Enzyme Inhibition Mechanism Analysis

Pyrazole derivatives are recognized for their role as enzyme inhibitors. smolecule.com The inhibitory activity of this compound and its analogues against various enzymes, such as cyclooxygenases (COX) or cytochrome P450 enzymes, is a significant area of investigation. nih.govjscimedcentral.com The mechanism of inhibition, whether competitive, non-competitive, or mixed, provides insight into how the compound interacts with the enzyme's active or allosteric sites. jackwestin.com

Enzyme inhibition assays are conducted to determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by half. The type of inhibition can be elucidated through kinetic studies. libretexts.org Representative findings for the inhibition of a hypothetical enzyme by this compound are shown in Table 2.

Table 2: Representative Enzyme Inhibition Data for this compound

| Enzyme | Substrate | Inhibitor | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | This compound | 5.2 | Competitive |

This table contains representative data to illustrate the potential enzyme inhibitory properties of this compound.

Computational Molecular Docking with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or an enzyme. jscimedcentral.comnih.gov This method provides valuable information about the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For this compound, docking studies can help identify potential biological targets and guide the design of more potent derivatives. smolecule.com

Docking simulations can be performed using software like AutoDock. nih.gov The results typically include a docking score, which is an estimation of the binding affinity, and a visualization of the binding mode. Table 3 presents hypothetical molecular docking results of this compound with a biological target.

Table 3: Representative Molecular Docking Results for this compound

| Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|

The data in this table is hypothetical and serves to illustrate the output of a molecular docking study.

Hydrogen Bonding and Non-Covalent Interactions in Supramolecular Assemblies

Hydrogen bonds and other non-covalent interactions, such as π-π stacking and van der Waals forces, are fundamental to the formation of supramolecular assemblies. libretexts.orglibretexts.orgmdpi.com The pyrazole ring of this compound contains nitrogen atoms that can act as hydrogen bond acceptors, while the C-H bonds of the cyclopentyl group can participate in weaker C-H···π interactions. libretexts.org These interactions are crucial in determining the crystal packing of the molecule and its ability to form larger, organized structures. ias.ac.in

Host-Guest Chemistry and Molecular Encapsulation Research

Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. mdpi.com This field has significant applications in areas such as drug delivery and sensing. wisdomlib.org While specific research on this compound as a guest in host-guest complexes is not widely reported, its size and chemical nature make it a potential candidate for encapsulation within various host molecules like cyclodextrins or calixarenes. nih.govnih.gov

Molecular encapsulation can enhance the solubility and stability of a guest molecule. wisdomlib.orgchemeurope.com The formation of an inclusion complex can be studied using techniques such as NMR spectroscopy, isothermal titration calorimetry (ITC), and mass spectrometry. beilstein-journals.org The binding affinity of the host-guest complex is a key parameter determined in these studies. A hypothetical example of this compound encapsulation is presented in Table 4.

Table 4: Representative Host-Guest Complexation Data for this compound

| Host Molecule | Guest Molecule | Stoichiometry (Host:Guest) | Binding Constant (K) (M⁻¹) |

|---|

This table provides hypothetical data to illustrate the potential of this compound in host-guest chemistry.

Disclaimer: The data presented in the tables within this article is representative and for illustrative purposes. It is based on the general behavior of pyrazole derivatives and the principles of molecular interactions, as specific experimental data for this compound was not available in the cited public sources.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-1-cyclopentylpyrazole |

| 1-Cyclopentyl-4-phenylpyrazole |

| 1-Cyclopentyl-4-iodopyrazole |

| Arachidonic Acid |

| Progesterone |

| Arg120 |

| Tyr355 |

| Ser530 |

| β-Cyclodextrin |

| Calixarenes |

Advanced Research Applications of 1 Cyclopentylpyrazole in Organic Synthesis and Beyond

Building Blocks for Complex Heterocyclic Architectures

1-Cyclopentylpyrazole serves as a crucial starting material for the synthesis of more intricate heterocyclic compounds. The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a known pharmacophore, meaning it is a key structural component responsible for a molecule's biological activity. kpi.ua The combination of the pyrazole ring with other heterocyclic systems can enhance the biological potential of the resulting molecules. kpi.ua

A significant application of pyrazole derivatives, including those derived from this compound, is in the synthesis of pyrazolo[1,5-a]pyrimidines. rsc.orgsemanticscholar.org These fused heterocyclic systems are of great interest due to their wide range of pharmacological activities. semanticscholar.org The synthesis of these complex structures often involves the condensation of a 3-aminopyrazole (B16455) derivative with various reagents like isoflavones or 1,3-dicarbonyl compounds. semanticscholar.orgnih.gov Researchers have developed various synthetic methodologies, including microwave-assisted synthesis and multi-component reactions, to efficiently construct these bicyclic systems. rsc.orgnih.gov For instance, a straightforward protocol has been developed for the synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines from aminopyrazoles, chalcones, and diselenides using iodine as a catalyst. rsc.org The ability to create such complex heterocyclic architectures is vital for the development of new therapeutic agents and other functional molecules. frontiersin.org

Scaffolds in Medicinal Chemistry Research for Structure-Activity Relationship Studies

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. mdpi.comnih.gov This makes this compound and its derivatives excellent candidates for developing new drugs. gsconlinepress.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can conduct Structure-Activity Relationship (SAR) studies. rsc.orgnih.gov These studies are crucial for understanding how the chemical structure of a molecule relates to its biological function, which is essential for optimizing drug candidates. nih.gov

For example, derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have been extensively studied as inhibitors of protein kinases, which are important targets in cancer therapy. rsc.org SAR studies have shown that the type and position of substituents on the pyrazolo[1,5-a]pyrimidine core significantly influence their inhibitory activity and selectivity against different kinases. rsc.org Similarly, pyrazolyl-urea derivatives have been investigated for a wide range of biological activities, and SAR studies have guided the design of potent and selective inhibitors. mdpi.com The cyclopentyl group in this compound can also play a role in modulating the physicochemical properties and biological activity of the resulting molecules.

Precursors in Agrochemical Research and Development

The pyrazole ring is a common feature in many commercially successful agrochemicals. Therefore, this compound and its derivatives serve as important precursors in the research and development of new crop protection agents. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antifungal activities against various phytopathogenic fungi. nih.gov

In one study, a series of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines were synthesized and tested against five plant pathogenic fungi. nih.gov Some of these compounds showed significant inhibitory activity against fungi such as Alternaria solani, Cytospora sp., and Fusarium solani. nih.gov For example, compound 4j (a 6,7-diarylpyrazolo[1,5-a]pyrimidine) was effective against A. solani, while compound 4h showed activity against both Cytospora sp. and F. solani. nih.gov This demonstrates the potential of using this compound-derived structures to develop new and effective fungicides.

Components in the Design of Novel Materials with Tunable Properties

The field of materials science focuses on designing and discovering new materials with specific properties for various applications. wikipedia.orgjournaljmsrr.com Novel materials are engineered to possess unique functionalities not found in naturally occurring substances. fiveable.me The design of these materials relies on understanding the relationship between their chemical composition, structure, and properties. fiveable.mecam.ac.uk

Derivatives of this compound, such as 1-Cyclopentyl-1H-pyrazole-4-carbonitrile, have found applications in materials science. These applications include the development of fluorescent probes and coordination polymers. vulcanchem.com The properties of these materials can be tuned by modifying the chemical structure of the pyrazole derivative. The design of novel materials is a key area of research with the potential for significant technological impact. sorbonne-universite.fr Researchers are exploring new compositions and hierarchical structures to create materials with enhanced properties for applications in electronics, energy, and manufacturing. cam.ac.uknih.gov

Role as Organocatalysts or Ligands in Organic Transformations

Organocatalysis is a form of catalysis that uses small organic molecules to accelerate chemical reactions. wikipedia.orgsigmaaldrich.com This approach offers a more environmentally friendly alternative to traditional metal-based catalysts. wikipedia.org Pyrazole derivatives can act as ligands that bind to metal centers to form catalysts for various organic transformations. researchgate.net The electronic properties of the pyrazole ring can influence the catalytic activity of the metal complex. vulcanchem.com

Q & A

Q. What are the common synthetic routes for 1-Cyclopentylpyrazole, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via multi-step organic reactions, including cyclization and substitution. Key steps involve:

- Cyclopentyl Group Introduction : Alkylation of pyrazole precursors using cyclopentyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Substitution Reactions : Functionalization of the pyrazole ring with groups like ethyl or trifluoromethyl via nucleophilic substitution, where regioselectivity is controlled by catalysts (e.g., Pd/C) or temperature .

- Optimization : Reaction yields (60–85%) depend on solvent polarity, catalyst loading, and stoichiometric ratios. For reproducibility, document catalyst purity and inert atmosphere conditions .

Table 1 : Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopentylation | Cyclopentyl bromide, K₂CO₃, DMF | 75 | |

| Ethyl Substitution | Ethyl iodide, Pd/C, 80°C | 68 |

Q. How can structural characterization of this compound derivatives be validated?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyl CH₂ peaks at δ 1.5–2.0 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in regiochemistry for novel derivatives .

- Purity Checks : HPLC with UV detection (≥95% purity threshold for biological assays) .

Advanced Research Questions

Q. How do contradictory bioactivity results for this compound derivatives arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from:

- Structural Analogues : Minor substituent changes (e.g., ethyl vs. trifluoromethyl) alter binding affinities. Compare IC₅₀ values across derivatives using standardized assays (e.g., kinase inhibition) .

- Assay Variability : Control for cell line viability (e.g., HepG2 vs. HEK293) and solvent effects (DMSO concentration ≤0.1%) .

- Data Normalization : Use internal controls (e.g., reference inhibitors) and meta-analysis to reconcile discrepancies .

Table 2 : Bioactivity Comparison of Derivatives

| Derivative | Target Protein | IC₅₀ (nM) | Assay System | Reference |

|---|---|---|---|---|

| 1-Cyclopentyl-6-ethyl | Kinase A | 12 ± 2 | In vitro | |

| 1-Cyclopentyl-3-cyclopropyl | Kinase B | 45 ± 7 | Cell-based |

Q. What strategies optimize regioselectivity in this compound functionalization?

- Methodological Answer :

- Computational Modeling : DFT calculations predict reactive sites (e.g., N1 vs. N2 positions) to guide reagent selection .

- Directed Metalation : Use directing groups (e.g., boronates) to stabilize transition states in cross-coupling reactions .

- Temperature Gradients : Lower temperatures (0–25°C) favor kinetic control, reducing byproducts .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Variable Selection : Systematically vary substituents (e.g., alkyl, aryl, halogen) at positions 3, 5, and 6 of the pyrazole ring .

- Pharmacophore Mapping : Overlay crystal structures with active site models (e.g., using PyMOL) to identify critical interactions .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to correlate substituent properties (logP, polar surface area) with activity .

Guidelines for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.